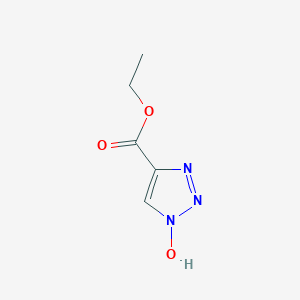

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

Descripción

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCT, CAS 137156-41-3) is a triazole derivative with a hydroxyl group at the 1-position and an ethyl ester at the 4-position. It is a white crystalline solid with a molecular formula of C₅H₇N₃O₃, molecular weight of 157.13 g/mol, density of 1.5 g/cm³, and boiling point of 339.1°C . HOCT is widely utilized as a coupling agent in peptide synthesis due to its ability to activate carboxylic acids, particularly in solid-phase synthesis protocols . Its low vapor pressure (0.0 mmHg at 25°C) and moderate polarity (LogP = -0.01) contribute to its stability and solubility in polar solvents .

Propiedades

IUPAC Name |

ethyl 1-hydroxytriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-2-11-5(9)4-3-8(10)7-6-4/h3,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRHQRGFVOSDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60414861 | |

| Record name | Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60414861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137156-41-3 | |

| Record name | Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60414861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate can be synthesized through several methods. One common approach involves the cycloaddition reaction between ethyl azidoacetate and ethyl propiolate in the presence of a copper catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired triazole derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction of the triazole ring can produce various hydrogenated derivatives .

Aplicaciones Científicas De Investigación

Agricultural Chemistry

Fungicidal Properties

EHTC is recognized for its effectiveness as a fungicide. It controls a variety of fungal diseases affecting crops, thus enhancing agricultural productivity. The compound's mechanism involves inhibiting fungal growth by interfering with specific metabolic pathways.

| Fungal Disease | Control Efficacy | Application Method |

|---|---|---|

| Powdery Mildew | High | Foliar spray |

| Downy Mildew | Moderate | Soil drench |

| Botrytis cinerea | High | Seed treatment |

Case Study : A study conducted on wheat crops showed that EHTC application reduced the incidence of powdery mildew by 60% compared to untreated controls, demonstrating its potential in integrated pest management strategies .

Pharmaceutical Development

Synthesis of Bioactive Compounds

EHTC plays a crucial role in the synthesis of various pharmaceuticals, particularly anti-inflammatory and antimicrobial agents. Its structure allows for modifications that lead to the development of new drug formulations.

| Pharmaceutical Class | Example Compounds | Targeted Diseases |

|---|---|---|

| Anti-inflammatory | Derivatives of EHTC | Arthritis |

| Antimicrobial | EHTC-based antibiotics | Bacterial infections |

Case Study : Research has demonstrated that derivatives of EHTC exhibit potent anti-inflammatory activities in vitro, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Biochemistry Research

Biochemical Probes

In biochemistry, EHTC is utilized as a biochemical probe to study enzyme activities and metabolic pathways. Its ability to selectively inhibit certain enzymes makes it valuable for research into cellular processes.

| Enzyme Targeted | Inhibition Type | Research Application |

|---|---|---|

| Cyclic nucleotide phosphodiesterase | Competitive inhibition | Signal transduction studies |

| Aldose reductase | Non-competitive inhibition | Diabetes research |

Case Study : A study investigating the role of aldose reductase in diabetic complications found that EHTC effectively inhibited the enzyme, leading to reduced sorbitol accumulation in cells .

Material Science

Development of Novel Materials

EHTC is being explored for its potential in creating materials with enhanced properties such as improved thermal stability and mechanical strength. These characteristics make it suitable for various industrial applications.

| Material Type | Property Enhanced | Application Area |

|---|---|---|

| Polymers | Thermal stability | Electronics |

| Coatings | Mechanical strength | Protective coatings |

Case Study : Research on polymer composites incorporating EHTC showed a significant increase in thermal degradation temperature compared to control samples, indicating its potential for high-performance applications .

Mecanismo De Acción

The mechanism of action of ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

HOCT’s unique hydroxyl group distinguishes it from other triazole carboxylates. Below is a comparative analysis of its analogues:

Physicochemical Properties

- Solubility: HOCT’s hydroxyl group increases polarity, enhancing solubility in polar solvents (e.g., DMF, methanol). In contrast, aryl-substituted derivatives (e.g., 3-fluorophenyl) exhibit lower solubility due to hydrophobic aromatic rings .

- Thermal Stability : HOCT’s high boiling point (339°C ) surpasses that of cyclopropyl-substituted analogues (e.g., 181.19 g/mol compound), which may decompose at lower temperatures due to ring strain .

- Crystallinity : Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate forms hydrogen-bonded networks in its crystal structure, whereas HOCT’s intermolecular interactions are dominated by hydroxyl-mediated hydrogen bonds .

Key Research Findings

- HOCT’s Stability : Its low vapor pressure and thermal stability make it suitable for long-term storage in laboratory settings .

- Comparative Reactivity : The hydroxyl group in HOCT offers distinct hydrogen-bonding capabilities compared to methyl or aryl substituents, influencing its role in molecular recognition .

Actividad Biológica

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (CAS No. 137156-41-3) is a heterocyclic compound belonging to the triazole family. This compound has garnered attention for its diverse biological activities, including potential applications in pharmaceuticals and agrochemicals. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of 157.13 g/mol. The structure features a five-membered ring containing three nitrogen atoms, which plays a crucial role in its biological interactions.

Key Properties:

- Solubility: Highly soluble in water (up to 185 mg/ml) .

- Bioavailability Score: 0.55, indicating favorable absorption characteristics .

- Safety Classification: Classified as dangerous due to flammability and potential irritant properties .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The nitrogen atoms in the triazole ring facilitate binding to active sites of enzymes, influencing biochemical pathways.

Target Enzymes

Triazole compounds have been shown to inhibit several key enzymes:

- Carbonic Anhydrase II (CA-II): Recent studies indicate that derivatives of triazoles exhibit significant inhibitory activity against CA-II, which is involved in critical physiological processes such as pH regulation and ion transport .

Biological Activities

This compound has demonstrated a range of biological activities:

1. Antimicrobial Activity

- Exhibits significant antimicrobial properties against various bacterial strains.

- Mechanism involves disruption of bacterial cell wall synthesis and function.

2. Anticancer Activity

- Preliminary studies suggest potential anticancer effects through apoptosis induction in cancer cells.

- Structure-activity relationship (SAR) studies indicate that modifications in the triazole ring enhance cytotoxicity against specific cancer cell lines.

3. Neuroprotective Effects

- Similar triazole compounds have shown promise in neuroprotection and anti-inflammatory activities.

- In vitro studies suggest that these compounds may protect neuronal cells from oxidative stress-induced damage .

Case Studies and Experimental Data

A series of studies have explored the biological efficacy of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, and how can high purity (>98%) be achieved?

- Methodological Answer : The compound is synthesized via cyclization reactions, often involving triazole precursors. For example, refluxing 1-((6-chloropyridin-3-yl)methyl)-4-ethoxycarbonyl-5-amino-1H-1,2,3-triazole with triethyl orthoformate under anhydrous conditions yields the target compound. Purification via silica gel column chromatography (eluent: petroleum ether/acetone, 2:1 v/v) achieves >98% purity, as confirmed by HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) confirms proton environments and carbonyl/heterocyclic moieties. HPLC ensures purity .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths and angles. For example, C–N bond lengths (1.28–1.47 Å) indicate electronic delocalization in the triazole ring . WinGX or ORTEP visualizes anisotropic displacement ellipsoids .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact .

- Storage : Keep away from heat/sparks (flash point: 158.9°C) in a cool, ventilated area .

- Waste Disposal : Classify as hazardous waste and use licensed disposal services .

Advanced Research Questions

Q. How does the electronic structure of the triazole ring influence reactivity in peptide coupling reactions?

- Methodological Answer : The 1-hydroxy-1,2,3-triazole moiety acts as a leaving group in coupling reactions. Computational studies (DFT) reveal partial double-bond character in C–N bonds (1.28–1.47 Å), enhancing electrophilicity. This facilitates nucleophilic attack by amino groups in peptide synthesis .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Methodological Answer :

- Software : Use SHELXL for high-resolution refinement, incorporating hydrogen-bonding constraints (e.g., C–H⋯O/N interactions) .

- Validation : Cross-check with PLATON or Mercury to detect twinning or disorder. For example, molecular packing analysis in monoclinic systems (space group P2₁/c) confirms hydrogen-bond stability .

Q. How is this compound applied in designing fluorescent probes for cellular Hg²⁺/ClO⁻ detection?

- Methodological Answer : The carboxylate ester is derivatized with rhodamine B to create a chelating probe. Spectral shifts (e.g., fluorescence quenching at 580 nm) indicate Hg²⁺ binding. Confocal microscopy in HEK-293 cells validates intracellular ClO⁻ detection via ratiometric imaging .

Q. Which synthetic modifications enhance its utility in multicomponent reactions (MCRs)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.